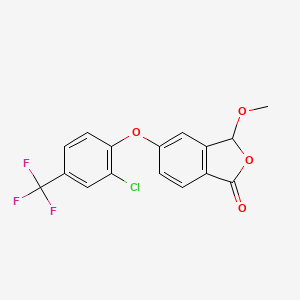

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenoxy group, and a methoxy group attached to an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- typically involves multiple steps, starting with the preparation of the isobenzofuranone core. One common method involves the condensation of phthalic anhydride with an appropriate phenol derivative under acidic conditions to form the isobenzofuranone structure. The introduction of the 2-chloro-4-(trifluoromethyl)phenoxy group can be achieved through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The methoxy group is usually introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or ester functionalities to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine, which imparts unique chemical properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties, due to the presence of the trifluoromethyl group.

Medicine: Explored as a potential pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical structure can enhance material properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy. The chloro-substituted phenoxy group may facilitate binding to specific protein targets, while the methoxy group can influence the compound’s overall polarity and solubility.

Comparison with Similar Compounds

Similar Compounds

1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Shares the trifluoromethyl and chloro-substituted phenoxy groups but differs in the core structure.

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Contains similar substituents but has a nitro group instead of a methoxy group.

2-Chloro-5-(trifluoromethyl)pyridine: Features the trifluoromethyl and chloro groups on a pyridine ring instead of an isobenzofuranone core.

Uniqueness

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is unique due to its combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isobenzofuranone core provides a versatile platform for further chemical modifications.

Biological Activity

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-methoxy- is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H12ClF3O4

- Molecular Weight : 372.7 g/mol

- IUPAC Name : 5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methoxy-3H-isobenzofuran-1-one

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 1(3H)-Isobenzofuranone exhibit significant antimicrobial activity. The trifluoromethyl group is known to improve the bioavailability of these compounds, making them effective against various bacterial strains. Studies have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as a new antimicrobial agent.

Anticancer Activity

Emerging studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines. The mechanism involves the disruption of key signaling pathways associated with cell growth and survival. For instance, it may target enzymes involved in the biosynthesis of nucleic acids or proteins essential for cancer cell viability.

The biological activity of 1(3H)-Isobenzofuranone is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes like protoporphyrinogen oxidase, leading to disrupted cellular processes in both microbial and cancer cells.

- Receptor Interaction : It may also interact with various receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-chloro-4-trifluoromethylphenoxy)-2-hydroxybenzoic acid | Contains a hydroxy group | Potential for enhanced solubility |

| 5-(trifluoromethyl)benzofuran | Lacks halogen substitution | Simpler structure may affect reactivity |

| 6-(dimethylamino)-3H-isobenzofuranone | Contains dimethylamino group | Different electronic properties may influence biological activity |

This table illustrates how the combination of functional groups in 1(3H)-Isobenzofuranone contributes to its distinct biological properties compared to similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations.

- Cancer Cell Line Study : Research on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.

- Mechanistic Insights : Investigations into its mechanism revealed that it alters metabolic pathways critical for cancer cell survival, suggesting further research into its therapeutic applications.

Properties

CAS No. |

99199-11-8 |

|---|---|

Molecular Formula |

C16H10ClF3O4 |

Molecular Weight |

358.69 g/mol |

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C16H10ClF3O4/c1-22-15-11-7-9(3-4-10(11)14(21)24-15)23-13-5-2-8(6-12(13)17)16(18,19)20/h2-7,15H,1H3 |

InChI Key |

MKMPBFBXWBSUOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.